molecular formula C15H20N2O5 B6664872 1-[2-[Methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid

1-[2-[Methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid

Cat. No.: B6664872
M. Wt: 308.33 g/mol
InChI Key: JTDAMPRBXVIJKZ-UHFFFAOYSA-N
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Description

1-[2-[Methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a carboxylic acid group and a side chain containing a methylated furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[Methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid can be achieved through a multi-step process:

    Formation of the Furan Derivative: The synthesis begins with the preparation of 3-methylfuran-2-carboxylic acid. This can be achieved through the oxidation of 3-methylfuran using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Amidation: The carboxylic acid group of 3-methylfuran-2-carboxylic acid is then converted to an amide by reacting with methylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Acylation: The resulting amide is then acylated with 2-bromoacetyl chloride to form the intermediate 2-[methyl-(3-methylfuran-2-carbonyl)amino]acetyl bromide.

    Piperidine Ring Formation: The final step involves the reaction of the intermediate with piperidine-3-carboxylic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[Methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.

    Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Products may include furan-2,3-dicarboxylic acid or other oxidized derivatives.

    Reduction: The primary product would be the corresponding alcohol.

    Substitution: Depending on the electrophile, products could include halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate due to its unique structure, which may interact with biological targets in novel ways.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with enzymes and receptors can be studied to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-[Methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[Methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    1-[2-[Methyl-(2-furyl)amino]acetyl]piperidine-3-carboxylic acid: Similar structure but with an unsubstituted furan ring.

    1-[2-[Methyl-(3-methylthiophene-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

1-[2-[Methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid is unique due to the presence of the methylated furan ring, which can impart different electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[2-[methyl-(3-methylfuran-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10-5-7-22-13(10)14(19)16(2)9-12(18)17-6-3-4-11(8-17)15(20)21/h5,7,11H,3-4,6,8-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDAMPRBXVIJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N(C)CC(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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